molecular formula C9H16O3S B2639424 6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane CAS No. 2248377-04-8

6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane

Cat. No.: B2639424
CAS No.: 2248377-04-8
M. Wt: 204.28
InChI Key: BKLSNYVBCXNXGS-UHFFFAOYSA-N
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Description

6-(Methanesulfonylmethyl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a methanesulfonylmethyl group is attached to an oxaspiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyran derivative.

    Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonylmethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted spirocyclic compounds.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octane: A related spirocyclic compound with different substituents.

    2-Azaspiro[3.4]octane: Another spirocyclic compound with a nitrogen atom in the ring system.

    Spirocyclic Oxindoles: Compounds with a spirocyclic structure and an oxindole moiety.

Uniqueness

6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various applications.

Properties

IUPAC Name

6-(methylsulfonylmethyl)-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-13(10,11)6-8-2-4-9(5-3-8)7-12-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLSNYVBCXNXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCC2(CC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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